![molecular formula C14H19BFNO3 B6148677 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 2304635-10-5](/img/no-structure.png)

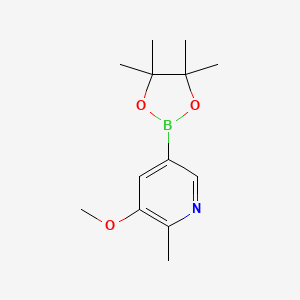

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound . It’s a derivative of boric acid and has applications in various fields .

Synthesis Analysis

The compound is obtained through a two-step substitution reaction . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The structure of the compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . Its molecular formula is C11H15BFNO2 and its molecular weight is 223.05 .Scientific Research Applications

- Researchers can modify the pyridine moiety to create novel derivatives with potential pharmaceutical applications. For instance, it could be used as a scaffold for designing new drugs or as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging studies .

- Single-crystal X-ray diffraction studies have been conducted on related compounds, revealing their crystal structures and intermolecular interactions . Such studies provide insights into molecular packing and solid-state behavior.

Organic Synthesis and Medicinal Chemistry

Crystallography and Computational Chemistry

Safety and Hazards

Future Directions

Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions of this compound could be in these areas.

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a nucleophilic attack . The negative charges around certain atoms in the compound structure suggest potential sites for this interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide' involves the reaction of 2-fluoro-5-bromoacetophenone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by the reaction of the resulting intermediate with acetamide.", "Starting Materials": [ "2-fluoro-5-bromoacetophenone", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Acetamide", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: 2-fluoro-5-bromoacetophenone is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to form the corresponding boronate ester intermediate.", "Step 2: The boronate ester intermediate is then reacted with acetamide to form the final product, 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide." ] } | |

CAS RN |

2304635-10-5 |

Product Name |

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Molecular Formula |

C14H19BFNO3 |

Molecular Weight |

279.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.